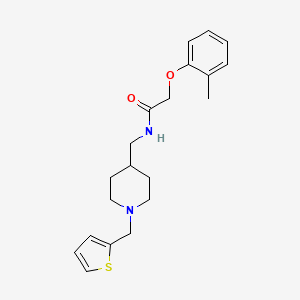

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide

Description

N-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide is a synthetic acetamide derivative featuring a piperidine core substituted with a thiophen-2-ylmethyl group and an o-tolyloxy (2-methylphenoxy) acetamide side chain. Its structure combines heterocyclic (thiophene) and aromatic (o-tolyl) moieties, which may influence its physicochemical properties, receptor interactions, and metabolic stability.

Properties

IUPAC Name |

2-(2-methylphenoxy)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S/c1-16-5-2-3-7-19(16)24-15-20(23)21-13-17-8-10-22(11-9-17)14-18-6-4-12-25-18/h2-7,12,17H,8-11,13-15H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVFWCQJWOSSGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C16H20N2O2S

- Molecular Weight : 320.5 g/mol

- CAS Number : 1208799-04-5

The compound is believed to interact with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. Its structure suggests potential interactions with muscarinic acetylcholine receptors, which are implicated in neurological functions.

Anticancer Activity

Several studies have evaluated the anticancer properties of similar compounds. For instance, derivatives that include thiophene moieties have shown promise against various cancer cell lines. A study highlighted that compounds with structural similarities to this compound exhibited significant cytotoxic effects on A549 (lung cancer) and C6 (glioma) cell lines through mechanisms involving apoptosis and caspase activation .

Neuropharmacological Effects

Research indicates that piperidine derivatives can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The compound's piperidine structure may confer psychoactive properties, making it a candidate for treating neurological disorders such as depression or anxiety. A related study demonstrated that similar compounds acted as effective antagonists at muscarinic receptors, suggesting potential therapeutic applications in neuropharmacology .

Study 1: Anticancer Evaluation

In a controlled study, a series of thiophene-containing compounds were synthesized and tested for their anticancer activity. The results indicated that specific modifications to the thiophene ring enhanced cytotoxicity in tumor cell lines, with IC50 values indicating effective concentrations for inducing apoptosis .

| Compound | Target Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 15 |

| Compound B | C6 | 10 |

| This compound | TBD |

Study 2: Neuropharmacological Assessment

Another investigation focused on the effects of related piperidine derivatives on behavioral models of anxiety and depression. The study utilized rodent models to assess the efficacy of these compounds in reducing anxiety-like behaviors in elevated plus maze tests. Results showed significant reductions in anxiety levels compared to control groups .

Comparison with Similar Compounds

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

*Predicted values based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.